molecular formula C16H18N6 B2981132 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380166-95-8

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No. B2981132
CAS RN: 2380166-95-8
M. Wt: 294.362
InChI Key: JMHKYZUSEQRDHL-UHFFFAOYSA-N
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Description

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP, and it is a pyridine-based compound that has a piperazine and pyrimidine ring attached to it. DMPP has been synthesized using various methods, and its unique structure has been studied extensively to understand its mechanism of action and biochemical and physiological effects.

Mechanism of Action

DMPP acts as an antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain and other tissues. DMPP binds to the receptor and blocks the ion channel, which leads to a decrease in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action has been studied extensively, and it has been found to be involved in various physiological and pathological processes.
Biochemical and Physiological Effects
DMPP has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammation. DMPP has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease. DMPP has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

DMPP has several advantages as a research tool, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. DMPP has also been found to be stable and easy to synthesize, which makes it an attractive compound for research purposes. However, there are also limitations to the use of DMPP in lab experiments, including its potential toxicity and the need for further studies to understand its long-term effects.

Future Directions

There are several future directions for the study of DMPP, including its potential use as a therapeutic agent for various diseases. DMPP may also be useful as a research tool for the study of the α7 nicotinic acetylcholine receptor and its role in various physiological and pathological processes. Further studies are needed to understand the long-term effects of DMPP and its potential as a therapeutic agent. Additionally, the development of new synthesis methods for DMPP may lead to improved yields and purity, which would be beneficial for further research.

Synthesis Methods

DMPP can be synthesized using various methods, including the reaction of 2-chloro-3-cyanopyridine with 5,6-dimethyl-4-piperazinylamine. Another method involves the reaction of 2-amino-3-cyanopyridine with 5,6-dimethyl-4-piperazinylamine in the presence of a catalyst. DMPP has also been synthesized using a solvent-free microwave-assisted method, which provides high yields and purity.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DMPP has been found to be a potent antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes. DMPP has also been studied for its potential use as a radioligand for imaging α7 nicotinic acetylcholine receptors in the brain.

properties

IUPAC Name

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-12-13(2)19-11-20-15(12)21-6-8-22(9-7-21)16-14(10-17)4-3-5-18-16/h3-5,11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHKYZUSEQRDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=C(C=CC=N3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

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